molecular formula C24H21N3O5S3 B12027235 2-(5-((3-(2-Methyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid CAS No. 623934-94-1

2-(5-((3-(2-Methyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid

Cat. No.: B12027235
CAS No.: 623934-94-1
M. Wt: 527.6 g/mol
InChI Key: PCLJWEZUOYANNR-BKUYFWCQSA-N
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Description

2-(5-((3-(2-Methyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-((3-(2-Methyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the 2-Methyl-2,3-dihydrobenzofuran-5-yl intermediate, followed by the formation of the pyrazole ring and subsequent condensation reactions to introduce the thioxothiazolidinone and ethanesulfonic acid moieties.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(5-((3-(2-Methyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the thioxothiazolidinone ring, potentially leading to the formation of thiol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-(5-((3-(2-Methyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: Its unique structure allows for the exploration of biological activity, including potential enzyme inhibition or receptor binding studies.

    Medicine: The compound may have therapeutic potential, particularly in the development of new drugs targeting specific pathways or diseases.

    Industry: It can be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2-(5-((3-(2-Methyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signaling cascades.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-2,3-dihydrobenzofuran: A simpler compound that serves as a precursor in the synthesis of the target molecule.

    1-Phenyl-1H-pyrazole: Another precursor that contributes to the pyrazole ring in the target compound.

    Thioxothiazolidinone derivatives: Compounds with similar thioxothiazolidinone rings that may exhibit comparable chemical reactivity.

Uniqueness

What sets 2-(5-((3-(2-Methyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid apart is its combination of multiple functional groups, which imparts unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

623934-94-1

Molecular Formula

C24H21N3O5S3

Molecular Weight

527.6 g/mol

IUPAC Name

2-[(5Z)-5-[[3-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanesulfonic acid

InChI

InChI=1S/C24H21N3O5S3/c1-15-11-17-12-16(7-8-20(17)32-15)22-18(14-27(25-22)19-5-3-2-4-6-19)13-21-23(28)26(24(33)34-21)9-10-35(29,30)31/h2-8,12-15H,9-11H2,1H3,(H,29,30,31)/b21-13-

InChI Key

PCLJWEZUOYANNR-BKUYFWCQSA-N

Isomeric SMILES

CC1CC2=C(O1)C=CC(=C2)C3=NN(C=C3/C=C\4/C(=O)N(C(=S)S4)CCS(=O)(=O)O)C5=CC=CC=C5

Canonical SMILES

CC1CC2=C(O1)C=CC(=C2)C3=NN(C=C3C=C4C(=O)N(C(=S)S4)CCS(=O)(=O)O)C5=CC=CC=C5

Origin of Product

United States

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